molecular formula C23H24N4O3S B11265509 {6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone

{6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B11265509
M. Wt: 436.5 g/mol
InChI Key: TUUJEAIAMKGFHZ-UHFFFAOYSA-N
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Description

1-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyridine ring, a piperazine ring, and a benzenesulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, using reagents such as benzenesulfonyl chloride.

    Coupling with Piperazine: The final step involves coupling the pyridine and benzenesulfonyl intermediates with piperazine under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE
  • 1-[6-(METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE

Uniqueness: 1-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to the presence of the 3,4-dimethylbenzenesulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H24N4O3S/c1-17-6-8-20(15-18(17)2)31(29,30)22-9-7-19(16-25-22)23(28)27-13-11-26(12-14-27)21-5-3-4-10-24-21/h3-10,15-16H,11-14H2,1-2H3

InChI Key

TUUJEAIAMKGFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C

Origin of Product

United States

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